molecular formula C8H13NO3 B13453142 Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 1934755-46-0

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B13453142
CAS No.: 1934755-46-0
M. Wt: 171.19 g/mol
InChI Key: PNVGZDWBMOMHPN-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable aldehyde with an amine, followed by cyclization and esterification .

Industrial Production Methods: Industrial production methods for this compound often involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce new functional groups onto the ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives have shown promise in biological assays, particularly in enzyme inhibition studies.

    Medicine: Research has explored its potential as a precursor for drug development, especially in the treatment of neurological disorders.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison: Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Biological Activity

Methyl 2-methoxy-3,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article provides an overview of its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C₈H₁₃N₁O₃
  • SMILES Notation : COC1=NCCCC1C(=O)OC
  • InChIKey : PNVGZDWBMOMHPN-UHFFFAOYSA-N

The compound features a tetrahydropyridine core which is a common scaffold in medicinal chemistry, often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

  • Antiparasitic Activity : The compound's structural similarity to other tetrahydropyridine derivatives suggests potential antiparasitic properties. Research indicates that modifications to the tetrahydropyridine scaffold can enhance activity against parasites while balancing metabolic stability .
  • Neuroprotective Effects : Compounds with similar structures have been implicated in neuroprotective mechanisms. For instance, derivatives of tetrahydropyridine are often studied for their role in neurodegenerative diseases like Parkinson's disease .
  • Muscarinic Receptor Interaction : Some studies have shown that related compounds exhibit selective antagonistic activity at muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype. This suggests that this compound may also interact with these receptors, potentially influencing cognitive functions and drug abuse treatments .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsFindings
AntiparasiticDihydroquinazolinone derivativesImproved solubility and activity observed with methoxy substitutions .
NeuroprotectiveMPTP analogsInduction of Parkinson's-like symptoms in models; potential protective strategies identified .
Muscarinic ReceptorTetrahydropyridine derivativesSelectivity towards M5 receptor with significant inhibition of dopamine release .

Synthesis and Structural Modifications

Research indicates that structural modifications to the tetrahydropyridine core can significantly affect biological activity. For example:

  • Methoxy Substitutions : The addition of methoxy groups has been shown to enhance solubility and biological activity in certain derivatives .
  • Pyridyl Incorporation : Introducing pyridyl groups can decrease potency but improve metabolic stability in some cases .

Properties

CAS No.

1934755-46-0

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 6-methoxy-2,3,4,5-tetrahydropyridine-5-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7-6(8(10)12-2)4-3-5-9-7/h6H,3-5H2,1-2H3

InChI Key

PNVGZDWBMOMHPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NCCCC1C(=O)OC

Origin of Product

United States

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